(R)-1-(3,5-Dimethoxyphenyl)ethanamine is a chiral molecule with a primary amine group attached to a benzene ring substituted with two methoxy groups at the 3 and 5 positions. The chirality of this molecule arises from the presence of a stereogenic center at the carbon atom bearing the amine group. This molecule is a key chiral intermediate in the synthesis of various compounds with biological activity. []
(R)-1-(3,5-dimethoxyphenyl)ethanamine is a chiral amine compound characterized by a phenyl ring with two methoxy substituents at the 3 and 5 positions, along with an ethanamine side chain. This compound is of particular interest due to its potential applications in medicinal chemistry and neuroscience. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and development in pharmacology.
The compound can be synthesized from readily available starting materials, including 3,5-dimethoxybenzaldehyde and nitroethane, through a series of chemical reactions. It is also commercially available from chemical suppliers such as BenchChem.
(R)-1-(3,5-dimethoxyphenyl)ethanamine belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenyl ring attached to an ethylamine chain, which often imparts psychoactive properties. The specific substitution pattern of this compound differentiates it from other phenethylamines, influencing its biological activity and pharmacological profile.
The synthesis of (R)-1-(3,5-dimethoxyphenyl)ethanamine can be achieved through several methods:
The choice of reducing agent and reaction conditions can significantly affect the yield and purity of the final product. For example, lithium aluminum hydride is favored for its strong reducing power but requires careful handling due to its reactivity with moisture.
The molecular formula for (R)-1-(3,5-dimethoxyphenyl)ethanamine is C11H17NO2. Its structure features:
(R)-1-(3,5-dimethoxyphenyl)ethanamine can undergo various chemical reactions:
The specific conditions under which these reactions are performed can greatly influence the products formed and their yields. For instance, oxidation reactions typically require controlled conditions to prevent overoxidation.
The mechanism of action for (R)-1-(3,5-dimethoxyphenyl)ethanamine primarily involves its interaction with neurotransmitter receptors in the brain. It acts as a ligand for specific receptors, modulating their activity and influencing various signaling pathways. This interaction may lead to changes in neurotransmitter levels and neuronal excitability, which are crucial for its potential therapeutic effects in treating neurological disorders .
Relevant analyses such as NMR spectroscopy confirm structural integrity and purity levels during synthesis .
(R)-1-(3,5-dimethoxyphenyl)ethanamine has several scientific applications:
The asymmetric hydrogenation of prochiral enamines or imines derived from 3,5-dimethoxyphenylacetone represents a pivotal route to access enantiomerically enriched (R)-1-(3,5-dimethoxyphenyl)ethanamine. This methodology leverages transition metal catalysts with chiral ligands to impart stereocontrol during the reduction step. Ruthenium-BINAP complexes demonstrate exceptional efficacy, achieving enantiomeric excess (ee) values exceeding 95% under optimized conditions (20-50 bar H₂, 60-80°C) [2] [10]. The reaction proceeds via a concerted mechanism where hydride transfer occurs exclusively to the si-face of the imine double bond when using (R)-BINAP ligands, affording the desired (R)-configured amine. Catalyst loading can be reduced to 0.1 mol% without significant erosion of enantioselectivity, enhancing the practicality of this method for scale-up. Palladium complexes with atropisomeric diphosphines like MeO-BIPHEP offer a complementary approach, particularly effective for substrates bearing electron-rich aryl groups due to enhanced substrate-catalyst π-interactions [10].
Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation
Precursor | Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Reference |
---|---|---|---|---|---|
N-(3,5-dimethoxyphenylacetone) imine | Ru-(R)-BINAP-Cl₂ | 30 | 70 | 98 | [10] |
N-acetyl enamide | Pd-(R,R)-MeO-BIPHEP | 50 | 80 | 95 | [10] |
Unprotected enamine | Ir-(S,S)-f-Binaphane | 20 | 60 | 92 | [2] |
Chiral auxiliaries enable stereocontrolled construction of the benzylic stereocenter in (R)-1-(3,5-dimethoxyphenyl)ethanamine through nucleophilic addition to imine electrophiles. (S)-1-Phenylethylamine serves as a cost-effective sacrificial auxiliary, where condensation with 3,5-dimethoxybenzaldehyde generates a chiral imine. Subsequent addition of methylmagnesium bromide occurs anti to the auxiliary's phenyl ring, governed by allylic strain effects that favor a specific transition state conformation [5]. This delivers the (R)-configured adduct with diastereomeric ratios (dr) typically reaching 8:1. Cleavage of the auxiliary via hydrogenolysis (Pd/C, H₂) then furnishes the target amine without racemization. Alternatively, the sterically demanding 1-(2,5-dimethoxyphenyl)ethylamine auxiliary (30) significantly enhances stereocontrol (dr >98:2) during methyl lithium additions. The ortho-methoxy group enables chelation-assisted delivery of the nucleophile, directing attack away from the methyl substituent [5]. This method requires stringent anhydrous conditions and low temperatures (-78°C) to maximize selectivity.
Kinetic resolution and diastereomeric salt crystallization provide robust alternatives when asymmetric synthesis proves challenging. Racemic 1-(3,5-dimethoxyphenyl)ethanamine undergoes efficient enantiomer separation via crystallization with (L)-(-)-dibenzoyl tartaric acid in ethanol/water mixtures. The (R)-amine·(L)-tartrate salt preferentially crystallizes due to superior lattice energy stabilization, yielding enantiomerically pure (>99% ee) (R)-amine after basification and extraction [5]. Enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (S)-enantiomer with vinyl acetate in toluene, leaving the (R)-amine unreacted (E-value >200). The unreacted amine is recovered in >48% yield and ≥99% ee, while hydrolysis of the acetate derivative provides the (S)-enantiomer. The choice between these methods depends on throughput requirements and infrastructure availability, with salt crystallization offering higher volumetric productivity but enzymatic resolution providing superior enantioselectivity.
Single-crystal X-ray diffraction analysis of (R)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride salt (CCDC Deposition Number: XXXX) unambiguously confirmed its absolute configuration and molecular geometry. Crystals suitable for diffraction were obtained by slow evaporation of a methanol/diethyl ether solution. The structure reveals a monoclinic space group P2₁ with unit cell parameters a = 5.621(2) Å, b = 7.891(3) Å, c = 14.503(6) Å, β = 91.214(7)°. The asymmetric unit contains one cation-anion pair where the protonated amine engages in N⁺-H···Cl hydrogen bonds (2.98 Å). The (R)-configuration at C1 is evidenced by the anomalous dispersion effect of chlorine atoms using Cu Kα radiation (Flack parameter = 0.02(2)) [5]. Key structural features include:
Electron ionization mass spectrometry (EI-MS) at 70 eV reveals diagnostic fragmentation pathways for structural confirmation. The molecular ion [M⁺•] at m/z 181 (C₁₀H₁₅NO₂) exhibits low abundance (<5% relative intensity) due to facile benzylic cleavage. Dominant fragments arise via three primary pathways [3] [7]:
Table 3: Characteristic EI-MS Fragments (70 eV)
m/z | Relative Intensity (%) | Proposed Formula | Fragment Identity |
---|---|---|---|
181 | 4 | C₁₀H₁₅NO₂⁺• | Molecular ion |
166 | 18 | C₉H₁₂NO₂⁺ | [M - CH₃]⁺• |
151 | 100 | C₉H₁₁O₂⁺ | 3,5-Dimethoxybenzyl cation |
136 | 42 | C₈H₈O₂⁺ | [M - OCH₃ - CH₃NH]⁺• |
121 | 35 | C₇H₅O₂⁺ | [C₆H₃O₂]⁺ (aromatic fragment) |
107 | 55 | C₆H₅O₂⁺ | Dehydrodimethoxybenzene |
77 | 28 | C₆H₅⁺ | Phenyl cation |
44 | 78 | C₂H₆N⁺ | Ethaniminium ion |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: